REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-])(=O)C.C([O-])(=O)C.[Sr+2:14].C([O-])(=O)C.C(O)(=O)C.CC(C)[O-].[Ti+4:27].CC(C)[O-].CC(C)[O-].CC(C)[O-]>O>[CH3:6][CH:1]([CH3:2])[O-:4].[Ti+4:27].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Ti+4:27].[Sr+2:14].[Ba+2:5] |f:0.1.2,3.4.5,7.8.9.10.11,13.14.15.16.17,18.19.20.21.22.23.24|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Name
|
strontium acetate
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Sr+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
Ba
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Ba+2:5].[C:6]([O-])(=O)C.C([O-])(=O)C.[Sr+2:14].C([O-])(=O)C.C(O)(=O)C.CC(C)[O-].[Ti+4:27].CC(C)[O-].CC(C)[O-].CC(C)[O-]>O>[CH3:6][CH:1]([CH3:2])[O-:4].[Ti+4:27].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[CH3:6][CH:1]([CH3:2])[O-:4].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Ti+4:27].[Sr+2:14].[Ba+2:5] |f:0.1.2,3.4.5,7.8.9.10.11,13.14.15.16.17,18.19.20.21.22.23.24|
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Ba+2].C(C)(=O)[O-]
|
Name
|
strontium acetate
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Sr+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
Ba
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the salts
|
Name
|
|
Type
|
product
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[Ti+4].[Sr+2].[Ba+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |